molecular formula C9H9N3O5S B4809643 METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE

METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE

Cat. No.: B4809643
M. Wt: 271.25 g/mol
InChI Key: XGDNDBMKIQAFLA-UHFFFAOYSA-N
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Description

METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE is a complex organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to yield high efficiency and selectivity .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of magnetic solid acid nanocatalysts has been shown to be effective in the synthesis of benzoxazole derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are often conducted under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .

Mechanism of Action

The mechanism of action of METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE include other benzoxadiazole derivatives such as 2,1,3-benzoxadiazole-4-sulfonamide and various substituted benzoxazoles .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5S/c1-16-8(13)5-10-18(14,15)7-4-2-3-6-9(7)12-17-11-6/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDNDBMKIQAFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=CC2=NON=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE
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METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE
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METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE
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METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE
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METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE
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METHYL 2-(2,1,3-BENZOXADIAZOLE-4-SULFONAMIDO)ACETATE

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